molecular formula C14H19NO3 B1666939 2-Propanol, 1-(7-benzofuranyloxy)-3-((1-methylethyl)amino)- CAS No. 21151-91-7

2-Propanol, 1-(7-benzofuranyloxy)-3-((1-methylethyl)amino)-

Cat. No. B1666939
CAS RN: 21151-91-7
M. Wt: 249.3 g/mol
InChI Key: JSBPDRDKVNCRIK-UHFFFAOYSA-N
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Description

BFE-55 is derivative of befunolol (a beta-adrenergic partial agonist). BFE-55 interacts with only the high affinity sites in beta-adrenoceptors

Scientific Research Applications

Selective Deblocking in Organic Synthesis

Propargyloxycarbonyl chloride, a related compound, is used in protecting hydroxyl and amino functionalities of amino alcohols and aminophenols, demonstrating the potential for selective deblocking in organic synthesis (Ramesh, Bhat, & Chandrasekaran, 2005).

Cardioselective Beta-Adrenergic Blocking Agents

A study on a series of 1-amino-3-aryloxy-2-propanols, which are structurally similar, showed that they can be synthesized and examined for cardioselective beta-blockade, indicating potential applications in cardiovascular therapeutics (Hoefle et al., 1975).

Hydrogen Bonding and Polymorphism Studies

Research on amino alcohols like 3-amino-1-propanol and 2-amino-1-butanol, which share functional group similarities, has contributed to understanding hydrogen bonding and polymorphism in compounds (Podjed & Modec, 2022).

Chromatographic Separation Techniques

Investigations into β-adrenergic blocking agents, which have a similar structure, have been used to develop chromatographic separation techniques. This can be valuable in the purification and analysis of complex mixtures in pharmaceuticals (Lv et al., 2018).

Synthesis and Characterization of Related Compounds

Studies on the synthesis and characterization of related amino alcohol compounds, such as oxazolines and benzofurans, provide insights into the chemical properties and potential applications of similar compounds in various fields including material science and pharmaceuticals (Button & Gossage, 2003).

properties

CAS RN

21151-91-7

Product Name

2-Propanol, 1-(7-benzofuranyloxy)-3-((1-methylethyl)amino)-

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

1-(1-benzofuran-7-yloxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C14H19NO3/c1-10(2)15-8-12(16)9-18-13-5-3-4-11-6-7-17-14(11)13/h3-7,10,12,15-16H,8-9H2,1-2H3

InChI Key

JSBPDRDKVNCRIK-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1OC=C2)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OC=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BFE-55;  BFE55;  BFE 55.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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